molecular formula C20H21NO7 B12161129 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12161129
M. Wt: 387.4 g/mol
InChI Key: LQNIKIMHRKNXOO-UHFFFAOYSA-N
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Description

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 505079-57-2) is a pyrrol-2-one derivative featuring distinct functional groups at positions 1, 4, and 5 of the heterocyclic core. Its structure includes:

  • Position 4: A furan-2-ylcarbonyl group, introducing aromatic and electron-rich character.
  • Position 5: A 4-hydroxy-3-methoxyphenyl moiety, analogous to natural phenolic antioxidants like ferulic acid, suggesting possible radical-scavenging activity .

Properties

Molecular Formula

C20H21NO7

Molecular Weight

387.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO7/c1-26-9-4-8-21-17(12-6-7-13(22)15(11-12)27-2)16(19(24)20(21)25)18(23)14-5-3-10-28-14/h3,5-7,10-11,17,22,24H,4,8-9H2,1-2H3

InChI Key

LQNIKIMHRKNXOO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylcarbonyl intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.

    Introduction of the hydroxy and methoxy groups: This step involves the selective hydroxylation and methoxylation of the aromatic ring, which can be carried out using reagents such as hydrogen peroxide and methanol in the presence of a catalyst.

    Cyclization to form the pyrrolone ring: The final step involves the cyclization of the intermediate compounds to form the pyrrolone ring. This can be achieved using a variety of cyclization agents and conditions, such as heating with a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 1, 4, and 3. Below is a comparative analysis based on synthesis, physical properties, and substituent effects (Table 1).

Table 1: Key Structural and Physical Properties of Analogous Pyrrol-2-one Derivatives

Compound ID Substituents (Position 4) Substituents (Position 5) Position 1 Substituent Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound Furan-2-ylcarbonyl 4-Hydroxy-3-methoxyphenyl 3-Methoxypropyl 413.37* Not reported Not reported
Compound 38 3-Methylbenzoyl 4-Isopropylphenyl 2-Hydroxypropyl 393.46 221–223 17
Compound 41 2-Ethoxybenzoyl 4-Isopropylphenyl 2-Hydroxypropyl 423.49 128–130 44
Compound 51 4-Chlorobenzoyl 3-Fluoro-4-trifluoromethylphenyl 3-Methoxypropyl 482.89 Not reported Not reported
Compound 25 4-Methylbenzoyl 3-Trifluoromethylphenyl 2-Hydroxypropyl 419.41 205–207 9
Compound 29 4-Methylbenzoyl 3-Chlorophenyl 2-Hydroxypropyl 385.85 235–237 47
Compound in 3-Fluoro-4-methylbenzoyl 4-Hydroxyphenyl Furan-2-ylmethyl 435.41 Not reported Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., Cl in Compound 51) correlate with higher melting points due to increased molecular rigidity and intermolecular interactions. For example, Compound 29 (3-chlorophenyl at position 5) has a melting point of 235–237°C, significantly higher than Compound 41 (128–130°C), which lacks halogens .
  • The 3-methoxypropyl group (Target Compound) may enhance solubility compared to 2-hydroxypropyl analogs (e.g., Compound 38), though direct data are unavailable.

Synthesis Yields :

  • Yields vary widely (9–47%), influenced by steric and electronic factors. For instance, Compound 29 (47% yield) features a 3-chlorophenyl group, which may facilitate crystallization, whereas Compound 25 (9% yield) with a bulky 3-trifluoromethylphenyl group shows reduced yield .

Position 4 Aroyl Diversity :

  • The Target Compound’s furan-2-ylcarbonyl group contrasts with benzoyl derivatives (e.g., Compounds 38, 41). Furan’s lower aromaticity and smaller size may alter binding interactions in biological systems compared to substituted benzoyls .

Position 5 Aryl Modifications :

  • The Target Compound’s 4-hydroxy-3-methoxyphenyl group shares structural similarity with ferulic acid, a natural antioxidant. In contrast, halogenated analogs (e.g., Compound 51’s 3-fluoro-4-trifluoromethylphenyl) may exhibit enhanced metabolic stability but reduced polarity .

Structural-Activity Relationship (SAR) Insights

While explicit pharmacological data for the Target Compound are unavailable, SAR trends from analogs suggest:

  • Hydroxy Groups : The 3-hydroxy group on the pyrrol-2-one core is conserved across analogs and likely critical for hydrogen bonding or metal chelation .
  • Methoxypropyl vs.
  • Halogenation : Chlorine or fluorine substituents (e.g., Compound 29, 51) could enhance binding affinity to hydrophobic pockets in target proteins .

Biological Activity

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H23O5\text{C}_{19}\text{H}_{23}\text{O}_5

This structure incorporates a furan ring and multiple hydroxy and methoxy substituents that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolones exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 - 25 µM
Methicillin-resistant S. aureus12.5 - 25 µM
Bacillus subtilis1.56 - 6.25 µM
Clostridium perfringens1.56 - 6.25 µM

The above data indicates that this compound could potentially inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of pyrrolone derivatives has also been explored extensively. For example, similar compounds have been tested against various cancer cell lines, yielding promising results:

Cell Line Inhibition (%) at 50 µM
MKN-4570%
HCT11665%
K56280%
A54975%

These findings suggest that the compound may possess selective cytotoxicity against certain cancer cell lines .

Anti-inflammatory Activity

Pyrrolones are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds with similar structures can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential mechanism for their anti-inflammatory action.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrolone derivatives, including our target compound. The study highlighted the following findings:

  • Synthesis : The compound was synthesized via a multi-step reaction involving furan derivatives and phenolic compounds.
  • Biological Testing : The synthesized compound exhibited significant antibacterial activity against both standard and resistant strains of bacteria.
  • Mechanism of Action : Further investigation suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

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